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Compound of Interest

3-Methylazetidine-3-carboxylic
Compound Name:

acid
CAS No.: 1213240-07-3
Cat. No.: B1526243

Get Quote

Executive Summary & Molecule Profile[1][2]

3-Methylazetidine-3-carboxylic acid (often supplied as the hydrochloride salt, CAS: 1365411-
50-2) is a conformationally restricted, achiral amino acid often employed as a bioisostere for
proline or gem-dimethyl groups in drug design.[1] Its rigid azetidine core reduces the entropic
penalty of ligand binding, making it a high-value scaffold in fragment-based drug discovery
(FBDD).[1]

However, its physicochemical properties present distinct analytical challenges:

¢ Lack of Chromophore: It is "UV-blind," possessing no conjugated systems, rendering
standard UV-Vis detection (254 nm) useless.[1]

o High Polarity/Zwitterionic Nature: It is highly water-soluble and poorly retained on standard
C18 columns.[1]
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e Quaternary Center: The sterically crowded C3 position requires specific NMR techniques for
verification.

This guide details the HILIC-CAD/MS and NMR workflows required to characterize this
molecule with pharmaceutical rigor.

Physicochemical Snapshot

Property Value | Characteristic Implication for Analysis
] 115.13 (Free Base) / 151.59 Low mass requires low mass
Molecular Weight ]
(HCI salt) cut-off in MS.[1]
pKa (Predicted) Acid: ~2.1 Amine: ~9.8
High in Requires aqueous diluents;
Solubility incompatible with normal
, MeOH; Low in ACN, DCM phase.
o Achiral (Meso-like plane of No chiral separation required.
Chirality
symmetry) [1]

Primary Purity Assay: HILIC-CAD/MS Protocol

Why this method? Standard Reversed-Phase (RP) chromatography fails because the analyte
elutes in the void volume (

).[1] Derivatization (e.g., FMOC-CI) is time-consuming and can introduce kinetic artifacts.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here, retaining the
polar zwitterion via water-layer partitioning. We couple this with Charged Aerosol Detection
(CAD) for universal quantitation and MS for ID.[1]

Method Parameters
e Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Agilent Poroshell 120
HILIC-Z), 2.1 x 100 mm, 2.7 pm or 3.5 pm.

o Rationale: Zwitterionic phases provide a stable water layer and electrostatic interactions
that separate inorganic salts (common impurities) from the zwitterionic analyte.
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» Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

o Rationale: Low pH suppresses the carboxylic acid ionization (pushing equilibrium towards
neutral/cationic), improving peak shape on HILIC phases. Ammonium formate is volatile
and MS-compatible.[1]

» Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
e Flow Rate: 0.4 mL/min.[1]
e Column Temp: 30°C.

e Injection Volume: 2 pL (Sample diluent must be high organic, e.g., 80:20 ACN:Water, to
prevent peak breakthrough).

Gradient Table

Time (min) %A (Aqueous %B (Acetonitrile) Phase

Buffer)
0.0 5 95 Equilibration
1.0 5 95 Hold
8.0 40 60 Elution Gradient
10.0 40 60 Flush
10.1 5 95 Re-equilibration
15.0 5 95 End

Detection Settings

 MS (QDA/SQD): ESI Positive Mode. SIM scan at m/z 116.1 [M+H]+. Cone Voltage: 15V
(Keep low to prevent in-source fragmentation of the carboxyl group).

o CAD/ELSD: Nebulizer Temp: 35°C. Power Function: 1.0 (for linear dynamic range).

Expert Tip: The "Salt Trap"
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Synthetic routes for azetidines often involve neutralization with NaOH or HCI.[1] These
inorganic salts will elute separately on ZIC-HILIC columns (often later than the organic analyte).

[1]

o Protocol: Monitor the CAD signal for the entire 15-minute run. A massive peak at >10 min
usually indicates residual NaCl or TEA salts, which must be quantified as they lower the
weight-% potency of the material.

Structural Verification: High-Resolution NMR

Why this method? NMR is the only way to definitively confirm the quaternary substitution at C3.
[1] The symmetry of the molecule simplifies the spectrum, making any asymmetry a clear
indicator of impurities.

Sample Preparation[1]

e Solvent:

(Deuterium Oxide) is preferred for the HCI salt.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Reference: Internal TSP (trimethylsilylpropanoic acid) or residual HDO peak (4.79 ppm).[1]

Expected Spectral Features ( H NMR, 400 MHz, )
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Shift ( Structural

Multiplicity Integration Assignment e
» PpM) nsig

Upfield shift
| confirms
1.55-1.65 Singlet (s) 3H (Methyl) attachment to

quaternary C3.[1]

Appears as a
singlet if ring
inversion is fast;
4.05 - 4.20 Singlet (s) or AB 4H (Ring AB quartet if
q locked.[1]
Equivalence
confirms

symmetry.[1]

Solvent residual.

4.79 Singlet - HDO
[1]

Expected Spectral Features ( C NMR)

e ~22 ppm: Methyl carbon.[1]

e ~45 ppm: Quaternary C3 (Low intensity).[1]
e ~55-60 ppm: Ring carbons (C2, C4).[1]

e ~176 ppm: Carboxylic Acid (

)[1]

Critical Quality Attribute (CQA): If you observe two sets of methyl signals or complex multiplets
in the 3.0-4.5 ppm region, the ring may have opened (forming a linear amino acid impurity) or
the symmetry is broken by a persistent protecting group (e.g., N-Boc).

Visualization: Method Development Workflow
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The following diagram illustrates the decision logic for characterizing polar, non-chromophoric

heterocycles like 3-Methylazetidine-3-carboxylic acid.

Start: 3-Me-Aze-3-COOH
Characterization

Paralle]l Workflow

Solubility Check
(Water vs. Organic)

NMR Validation

High Aqueous Sol. (D20 Solvent)

Chromophore Check
(UV Abs > 210nm?)

Select Separation Mode

HILIC Mode
(ZIC-HILIC Column)

Detector Selection

Preferred

N
niversal/Mass \\Not Recommended

o Chromophore

Alternative

RP-HPLC
(Requires Derivatization)

A |

CAD / MS (ESI+)
(Direct Analysis)

(Fails without Deriv.)

UV-Vis (254 nm)

Validated Purity &
Structure Data
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Click to download full resolution via product page

Caption: Decision tree for selecting HILIC-CAD/MS over RP-HPLC for polar, non-chromophoric
azetidines.

Alternative Protocol: GC-MS Analysis (Derivatization
Required)[1]

If LC-MS/CAD is unavailable, GC-MS can be used to assess purity, provided the carboxylic
acid and amine are silylated.[1]

» Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

e Procedure:

o

Dissolve 2 mg of sample in 0.5 mL dry Pyridine.

[¢]

Add 0.2 mL BSTFA/TMCS.[1]

[¢]

Heat at 70°C for 30 minutes (Critical for sterically hindered C3 carboxyl).

o

Inject 1 pL into GC-MS (Split 1:50).
e Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

« |dentification: Look for the bis-TMS derivative peak (
)[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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